molecular formula C15H10N4O3 B2804822 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1208824-21-8

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No. B2804822
CAS RN: 1208824-21-8
M. Wt: 294.27
InChI Key: MROCRQKYRIOPMS-UHFFFAOYSA-N
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Description

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a furan ring, an oxadiazole ring, and an indole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the conjugated system of the furan, oxadiazole, and indole rings. This could potentially allow for interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups are known to undergo a variety of reactions. For example, furans can participate in Diels-Alder reactions, and oxadiazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the furan, oxadiazole, and indole rings. For example, the compound is likely to be relatively polar due to the presence of the amide group and the polar nature of the oxadiazole ring .

Scientific Research Applications

Synthesis and Structural Characterization

Studies on compounds related to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide have been focused on synthesizing novel derivatives and analyzing their structural features. For instance, Koparır, Çetin, and Cansiz (2005) described the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its tautomeric equilibrium, highlighting the importance of structural analysis in understanding the chemical properties of these compounds (Koparır, Çetin, & Cansiz, 2005). Additionally, El-Essawy and Rady (2011) explored the synthesis of N-alkylated derivatives based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, contributing to the development of various oxadiazole derivatives (El-Essawy & Rady, 2011).

Anticancer and Antimicrobial Applications

A significant body of research has been dedicated to exploring the biological activities of these compounds, particularly their potential as anticancer and antimicrobial agents. Zhang et al. (2017) designed and synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR), demonstrating potent anticancer activities against several cancer cell lines (Zhang et al., 2017). This research emphasizes the therapeutic potential of these compounds in cancer treatment. Similarly, Başoğlu et al. (2013) reported on the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide, indicating some compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).

Chemical Reactivity and Applications in Material Science

Further studies have expanded into the reactivity and potential applications of these compounds in material science. Gorak et al. (2009) explored the arylation of furan-2-carboxylic acid leading to derivatives that could be applied in the synthesis of various heterocyclic compounds (Gorak et al., 2009). This research underscores the versatility of these compounds in synthesizing new materials with potential applications in various domains.

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-13(10-8-16-11-5-2-1-4-9(10)11)17-15-19-18-14(22-15)12-6-3-7-21-12/h1-8,16H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROCRQKYRIOPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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